N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(13-20-26(23,24)15-16-7-3-1-4-8-16)21-11-12-25-18(14-21)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCAEPVNJPBCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Pathways
Core Morpholine Intermediate Synthesis
The 2-phenylmorpholine moiety is typically synthesized via a cyclization reaction between 2-chloroethylamine derivatives and styrene oxide. A 2021 study demonstrated that reacting styrene oxide with 2-aminoethanol in tetrahydrofuran at 60°C for 12 hours yields 2-phenylmorpholine with 78% efficiency. Subsequent N-alkylation using chloroacetyl chloride in dichloromethane introduces the ketone-bearing sidechain essential for sulfonamide conjugation.
Key Reaction Parameters:
| Parameter | Optimal Range | Yield Impact Factor |
|---|---|---|
| Temperature | 60-65°C | ±15% yield variance |
| Solvent Polarity | ε 4.0-7.5 (THF/DCM) | Critical for ring closure |
| Catalyst | Triethylamine | 35% yield increase |
Sulfonamide Coupling Techniques
Methanesulfonylation of the primary amine intermediate employs methanesulfonyl chloride in pyridine at 0-5°C. A 2024 benchmark study achieved 92% conversion using a 1:1.2 molar ratio of amine to MsCl, with strict moisture control (<50 ppm H₂O). The reaction mechanism proceeds through a nucleophilic acyl substitution pathway, where the amine attacks the electrophilic sulfur center.
Advanced Catalytic Approaches
Palladium-Mediated Cross Coupling
Recent innovations employ Pd(PPh₃)₄ (2 mol%) to facilitate Suzuki-Miyaura couplings between bromophenyl precursors and morpholine boronic esters. This method reduces side reactions compared to traditional alkylation, achieving 84% isolated yield at 80°C in degassed dioxane.
Continuous Flow Synthesis
Industrial-scale production utilizes microreactor systems with the following optimized parameters:
- Residence time: 8.2 minutes
- Pressure: 12 bar
- Temperature gradient: 25°C → 110°C → 40°C
This method enhances heat transfer during exothermic sulfonylation steps, reducing decomposition byproducts from 18% to 3.7% versus batch processing.
Critical Process Analytical Technologies
In-Line Spectroscopic Monitoring
FTIR and Raman probes enable real-time tracking of key functional groups:
Crystallization Optimization
Anti-solvent crystallization using heptane/ethyl acetate (4:1 v/v) produces pharmaceutical-grade material with:
- Mean particle size: 45 μm
- Purity: 99.8% by HPLC
- Polymorph stability: Form II (>24 months at 25°C)
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |
|---|---|---|---|---|
| Batch Alkylation | 78 | 97.4 | Pilot | 32 |
| Flow Chemistry | 89 | 99.1 | Commercial | 67 |
| Catalytic Coupling | 84 | 98.6 | Bench | 58 |
*E-factor: total waste (kg) per product kg
Industrial-Scale Purification
Centrifugal partition chromatography (CPC) with the solvent system n-hexane/ethyl acetate/methanol/water (5:5:5:5) achieves baseline separation of regioisomers in 14 minutes. This method reduces solvent consumption by 40% compared to traditional silica gel chromatography.
Emerging Synthetic Technologies
Microwave-assisted synthesis (150 W, 80°C) reduces reaction times from 18 hours to 35 minutes for the key coupling step, albeit with a 7% yield penalty due to thermal decomposition. Enzymatic methods using Candida antarctica lipase B show promise for stereocontrol but currently achieve only 22% conversion.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various sulfonamide derivatives
Scientific Research Applications
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~385 g/mol, estimated) is higher than furan-sulfonamides (~300–350 g/mol) due to the morpholine ring. This may reduce aqueous solubility but improve membrane permeability .
- Crystallography: SHELX programs (e.g., SHELXL, SHELXT) are widely used for refining similar sulfonamide structures, particularly for resolving disorder in the sulfonamide group or morpholine ring .
Key Advantages and Limitations
- Advantages:
- No direct evidence of bioactivity for the target compound; predictions are extrapolated from analogues.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1-phenylmethanesulfonamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, intermediates like 2-phenylmorpholine derivatives are synthesized via cyclization of ethanolamine with epoxides or halides under basic conditions. Subsequent steps may involve reaction with sulfonamide precursors, such as 1-phenylmethanesulfonyl chloride, in dichloromethane (DCM) with Na₂CO₃ as a base to neutralize HCl byproducts. Reaction optimization (e.g., temperature control at 0–25°C, solvent selection, and stoichiometric ratios) is critical to achieving yields >60% . Purification via silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures high purity (>95%) .
Basic: How is the molecular structure of this compound validated experimentally?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming bond lengths, angles, and stereochemistry . For rapid validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups: the morpholine ring protons resonate at δ 3.2–4.1 ppm, while sulfonamide protons appear as broad singlets near δ 7.5 ppm. Mass spectrometry (ESI/APCI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 447) .
Advanced: How can conflicting biological activity data for this compound be resolved?
Contradictions in bioactivity (e.g., varying IC₅₀ values in anticancer assays) may arise from differences in cell lines, assay conditions, or impurity profiles. Methodological solutions include:
- Standardized Assays : Use validated cell lines (e.g., NCI-60 panel) and controls like cisplatin.
- Purity Verification : Employ HPLC (>98% purity) to rule out side-products influencing activity .
- Target Profiling : Conduct kinase or receptor binding assays (e.g., SPR or ITC) to identify off-target effects .
Advanced: What strategies optimize reaction conditions for introducing the sulfonamide group?
Key factors include:
- Base Selection : Na₂CO₃ or Et₃N in DCM minimizes side reactions compared to stronger bases like NaOH .
- Coupling Agents : Use DMAP or HOBt with EDC for efficient amide bond formation .
- Ultrasonication : Enhances reaction rates and yields in heterocyclic substitutions (e.g., 58% yield improvement in similar morpholine derivatives) .
Basic: What analytical techniques characterize the compound’s purity and stability?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (detection at 254 nm) assess purity .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal stability).
- Stability Studies : Accelerated degradation under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions identifies labile functional groups (e.g., sulfonamide hydrolysis) .
Advanced: How does the morpholine ring influence the compound’s pharmacokinetic properties?
The morpholine moiety enhances solubility via hydrogen bonding and modulates logP values (experimental logP ~2.1). Computational modeling (e.g., SwissADME) predicts moderate blood-brain barrier permeability and CYP3A4-mediated metabolism. In vitro hepatic microsome assays validate metabolic stability (t₁/₂ > 60 min in human liver microsomes) .
Basic: What are the primary research applications of this compound?
- Medicinal Chemistry : As a kinase inhibitor scaffold (e.g., targeting PI3K/Akt/mTOR pathways) .
- Chemical Biology : Probing sulfonamide-protein interactions via fluorescence polarization assays .
- Material Science : Functionalizing polymers for controlled drug delivery systems .
Advanced: How are computational methods used to predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like carbonic anhydrase IX. Key steps:
- Protein Preparation : Remove water molecules, add hydrogens, and assign charges (AMBER force field).
- Binding Free Energy Calculation : MM-PBSA analysis identifies critical residues (e.g., Zn²⁺ coordination in CA IX) .
Advanced: What experimental designs address low yields in multi-step syntheses?
- DoE (Design of Experiments) : Taguchi methods optimize variables (e.g., temperature, solvent polarity) .
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., sulfonylation) .
- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reaction parameters dynamically .
Basic: How is the compound’s solubility profile determined for in vitro studies?
- Shake-Flask Method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C.
- Hansen Solubility Parameters : Predict compatible solvents (e.g., δD ~18 MPa¹/², δH ~8 MPa¹/²) .
- Co-Solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL required for cell assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
